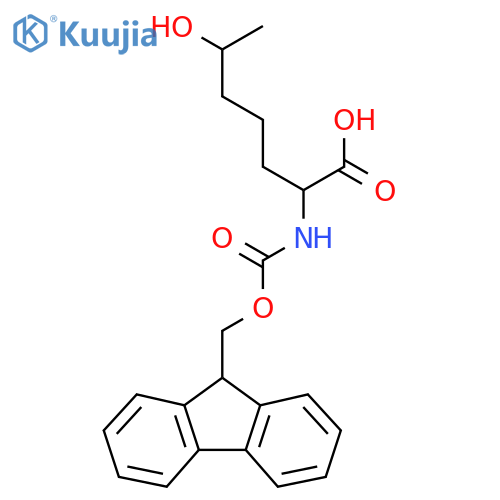

Cas no 2156714-10-0 (2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-6-hydroxyheptanoic acid)

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-6-hydroxyheptanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-6-hydroxyheptanoic acid

- EN300-1298595

- 2156714-10-0

- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-hydroxyheptanoic acid

-

- インチ: 1S/C22H25NO5/c1-14(24)7-6-12-20(21(25)26)23-22(27)28-13-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,14,19-20,24H,6-7,12-13H2,1H3,(H,23,27)(H,25,26)

- InChIKey: ULGOFXLVGBZKIE-UHFFFAOYSA-N

- ほほえんだ: O(C(NC(C(=O)O)CCCC(C)O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 383.17327290g/mol

- どういたいしつりょう: 383.17327290g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 28

- 回転可能化学結合数: 9

- 複雑さ: 517

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 95.9Ų

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-6-hydroxyheptanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1298595-1.0g |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-hydroxyheptanoic acid |

2156714-10-0 | 1g |

$3139.0 | 2023-05-26 | ||

| Enamine | EN300-1298595-10.0g |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-hydroxyheptanoic acid |

2156714-10-0 | 10g |

$13504.0 | 2023-05-26 | ||

| Enamine | EN300-1298595-50mg |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-hydroxyheptanoic acid |

2156714-10-0 | 50mg |

$1682.0 | 2023-09-30 | ||

| Enamine | EN300-1298595-250mg |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-hydroxyheptanoic acid |

2156714-10-0 | 250mg |

$1841.0 | 2023-09-30 | ||

| Enamine | EN300-1298595-1000mg |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-hydroxyheptanoic acid |

2156714-10-0 | 1000mg |

$2002.0 | 2023-09-30 | ||

| Enamine | EN300-1298595-0.1g |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-hydroxyheptanoic acid |

2156714-10-0 | 0.1g |

$2762.0 | 2023-05-26 | ||

| Enamine | EN300-1298595-0.5g |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-hydroxyheptanoic acid |

2156714-10-0 | 0.5g |

$3014.0 | 2023-05-26 | ||

| Enamine | EN300-1298595-2.5g |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-hydroxyheptanoic acid |

2156714-10-0 | 2.5g |

$6155.0 | 2023-05-26 | ||

| Enamine | EN300-1298595-100mg |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-hydroxyheptanoic acid |

2156714-10-0 | 100mg |

$1761.0 | 2023-09-30 | ||

| Enamine | EN300-1298595-5000mg |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-hydroxyheptanoic acid |

2156714-10-0 | 5000mg |

$5807.0 | 2023-09-30 |

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-6-hydroxyheptanoic acid 関連文献

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

3. Back matter

-

4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-6-hydroxyheptanoic acidに関する追加情報

Compound CAS No. 2156714-10-0: 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-6-hydroxyheptanoic Acid

The compound with CAS number 2156714-10-0, known as 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-6-hydroxyheptanoic acid, is a highly specialized organic molecule with significant applications in the fields of organic chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group attached to an amino acid backbone. The Fmoc group is a well-known protecting group in peptide synthesis, and its presence in this compound highlights its potential role in peptide modification and drug delivery systems.

Recent studies have demonstrated the versatility of this compound in various chemical reactions. For instance, researchers have explored its use in the synthesis of bioactive molecules, where the Fmoc group serves as a temporary protective group during multi-step synthesis. The hydroxyl group at the sixth position of the heptanoic acid backbone adds another layer of functionality, enabling further chemical modifications such as esterification or glycosylation. These modifications can significantly enhance the compound's bioavailability and pharmacokinetic properties, making it a valuable intermediate in drug development.

In terms of physical properties, 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-6-hydroxyheptanoic acid exhibits a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its molecular weight is around 385 g/mol, and it has a molecular formula of C23H30N2O4. These properties make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), which are commonly used to characterize such compounds.

The synthesis of this compound typically involves multi-step processes, starting from the corresponding amino acid. The introduction of the Fmoc group is achieved through a coupling reaction with fluorenylmethyloxycarbonyl chloride (FMOC-Cl) in the presence of a base such as diisopropylethylamine (DIPEA). This step ensures that the amino group is effectively protected during subsequent reactions. The hydroxyl group at the sixth position can be introduced via oxidation or hydrolysis reactions, depending on the starting material.

One of the most promising applications of this compound lies in its potential use as a building block for peptide-based drugs. The Fmoc group allows for precise control over peptide synthesis by protecting the amino terminus during solid-phase synthesis. Once the desired peptide sequence is assembled, the Fmoc group can be cleaved under specific conditions, such as treatment with piperidine or trifluoroacetic acid (TFA), to regenerate the free amino terminus. This level of control is crucial for producing high-quality peptides with defined sequences and functionalities.

Moreover, recent advancements in click chemistry have opened new avenues for utilizing this compound in conjugate systems. For example, researchers have explored its use in click reactions to form covalent linkages with other biomolecules such as nucleic acids or proteins. These conjugates have shown potential in targeted drug delivery systems, where precise targeting and controlled release are essential for therapeutic efficacy.

In addition to its role in peptide synthesis and drug delivery, 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-6-hydroxyheptanoic acid has also been investigated for its applications in materials science. Its unique structure enables it to serve as a precursor for functional polymers or surfactants. For instance, researchers have reported its use in synthesizing amphiphilic polymers that exhibit excellent emulsifying properties. These polymers have found applications in food emulsions, cosmetics, and pharmaceutical formulations.

The growing interest in sustainable chemistry has also led to investigations into greener synthetic methods for this compound. Researchers have explored the use of enzymatic catalysis or microwave-assisted synthesis to reduce reaction times and improve yields while minimizing environmental impact. These efforts align with the broader trend toward more sustainable practices in chemical manufacturing.

In conclusion, 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-6-hydroxyheptanoic acid is a versatile compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in peptide synthesis, drug delivery systems, materials science, and sustainable chemistry. As research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in advancing both academic research and industrial applications.

2156714-10-0 (2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-6-hydroxyheptanoic acid) 関連製品

- 2680672-46-0(3-fluoro-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid)

- 2227817-70-9((2S)-4-(3-bromo-5-fluorophenyl)butan-2-ol)

- 1859373-07-1(1-Fluoro-3-(pyrrolidin-3-yloxy)propan-2-ol)

- 1285533-09-6(3-(4-ethoxyphenyl)-N'-(1E)-(4-hydroxyphenyl)methylidene-1H-pyrazole-5-carbohydrazide)

- 2229607-69-4(4-(2-methyl-2H-indazol-3-yl)butanal)

- 1354963-38-4(3-Aminooxolane-3-carbonitrile hydrochloride)

- 1381933-68-1(5-BROMO-2-CYCLOPROPYLPYRIDIN-4-AMINE)

- 1798618-76-4(5-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]pyridine-3-carboxamide)

- 1805062-24-1(5-(Chloromethyl)-2-(difluoromethyl)-3-hydroxy-4-iodopyridine)

- 2138531-06-1(1-(2-Tert-butyl-5-hydroxycyclohexyl)-1,2-dihydropyrazin-2-one)